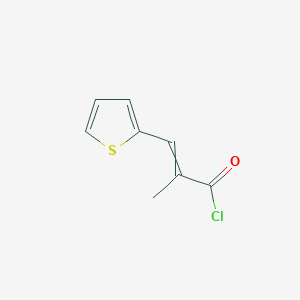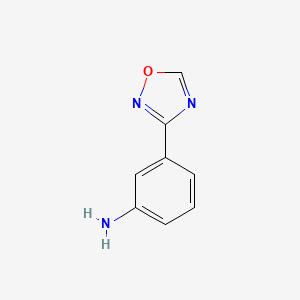
3-(1,2,4-Oxadiazol-3-yl)aniline
Descripción general
Descripción
3-(1,2,4-Oxadiazol-3-yl)aniline is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This compound has garnered significant interest due to its unique bioisosteric properties and a wide spectrum of biological activities . The structure of this compound consists of an aniline moiety attached to a 1,2,4-oxadiazole ring, making it a valuable scaffold in medicinal chemistry and drug discovery .
Métodos De Preparación
The synthesis of 3-(1,2,4-Oxadiazol-3-yl)aniline can be achieved through various synthetic routes. One common method involves the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . Another approach is the one-pot synthesis from amidoximes and carboxyl derivatives or aldehydes in aprotic bipolar solvents in the presence of inorganic bases . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Análisis De Reacciones Químicas
3-(1,2,4-Oxadiazol-3-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate and reducing agents such as sodium borohydride . The compound can also participate in substitution reactions with electrophiles and nucleophiles, leading to the formation of various derivatives . Major products formed from these reactions include substituted anilines and oxadiazole derivatives .
Aplicaciones Científicas De Investigación
3-(1,2,4-Oxadiazol-3-yl)aniline has numerous scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential antiviral, antibacterial, and anticancer activities . The compound has shown promise in inhibiting various enzymes and molecular targets, making it a valuable candidate for drug development . Additionally, it has applications in the industry as a precursor for the synthesis of dyes and other functional materials .
Mecanismo De Acción
The mechanism of action of 3-(1,2,4-Oxadiazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as thymidylate synthase and histone deacetylase, leading to the suppression of cell proliferation . The compound also targets pathways like the NF-kB signaling pathway and tubulin polymerization, contributing to its anticancer activity . These interactions highlight the compound’s potential as a therapeutic agent.
Comparación Con Compuestos Similares
3-(1,2,4-Oxadiazol-3-yl)aniline can be compared with other oxadiazole derivatives, such as 1,2,3-oxadiazole and 1,2,5-oxadiazole . While all these compounds share the oxadiazole ring, their biological activities and applications can vary significantly. For example, 1,2,4-oxadiazole derivatives are known for their broad-spectrum antiviral properties, whereas 1,2,3-oxadiazole derivatives may exhibit different pharmacological profiles . The unique structure of this compound, with its aniline moiety, contributes to its distinct biological activities and makes it a valuable compound in drug discovery .
Propiedades
IUPAC Name |
3-(1,2,4-oxadiazol-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-3-1-2-6(4-7)8-10-5-12-11-8/h1-5H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRSPLSEUDCICE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NOC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


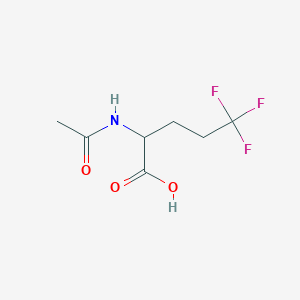
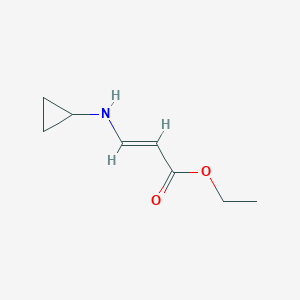
![N-(4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl)acetamide](/img/structure/B3317610.png)
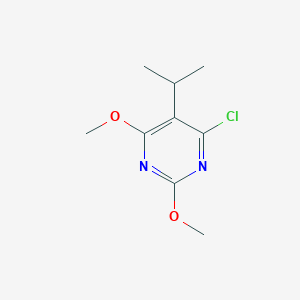
![4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B3317627.png)
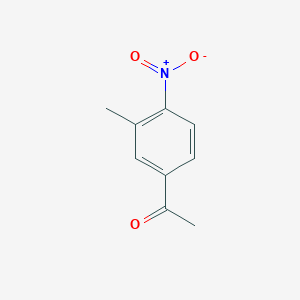
![5-Aminobenzo[b]thiophene Hydrochloride](/img/structure/B3317640.png)
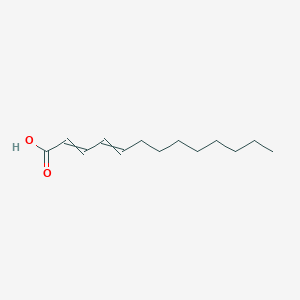
![L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)-](/img/structure/B3317652.png)
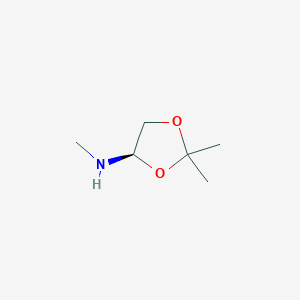
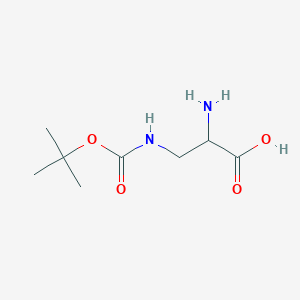
![3-Methyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole](/img/structure/B3317673.png)

